

3-Chloro-n,4-dimethylaniline molecular structure and weight

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Compound of Interest

Compound Name: 3-Chloro-n,4-dimethylaniline

Cat. No.: B2635753

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An In-Depth Technical Guide to **3-Chloro-N,4-dimethylaniline**: Molecular Structure, Properties, and Scientific Context

Introduction

3-Chloro-N,4-dimethylaniline is a substituted aniline derivative of significant interest in synthetic organic chemistry and drug discovery. Its molecular architecture, featuring a chlorinated and methylated benzene ring coupled with a secondary amine, provides a versatile scaffold for the development of novel compounds with potential biological activities. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, and its context within scientific research, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

The structural framework of **3-Chloro-N,4-dimethylaniline** is foundational to its chemical behavior and potential applications. A systematic analysis of its nomenclature reveals a benzene ring substituted at specific positions, dictating its reactivity and interactions.

The IUPAC name, **3-Chloro-N,4-dimethylaniline**, precisely describes the arrangement of its constituent functional groups:

- **Aniline Core:** The base structure is an aniline molecule, which consists of a phenyl group bonded to an amino group.

- Substituents:
 - A chlorine atom is located at the 3-position of the benzene ring.
 - A methyl group is attached to the 4-position of the benzene ring.
 - A methyl group is bonded to the nitrogen atom of the amino group, making it a secondary amine.

This compound is also available as a hydrochloride salt, which is more stable and easier to handle in a laboratory setting.[\[1\]](#)[\[2\]](#)

Chemical Identifiers

Identifier	Value	Source
IUPAC Name	3-Chloro-N,4-dimethylaniline	N/A
CAS Number	7745-94-0 (for hydrochloride salt)	[1] [2]
Molecular Formula	C ₈ H ₁₀ ClN	[3] [4]
Canonical SMILES	<chem>CC1=CC(=C(C=C1)Cl)N(C)C</chem>	N/A

Structural Diagram

Caption: 2D structure of **3-Chloro-N,4-dimethylaniline**.

Physicochemical Properties

The physical and chemical properties of **3-Chloro-N,4-dimethylaniline** are crucial for its handling, storage, and application in chemical syntheses. The data presented below pertains to the free base unless otherwise specified.

Property	Value	Source
Molecular Weight	155.62 g/mol	[3][4]
Appearance	Light yellow to brown clear liquid (for related isomers)	[4]
Water Solubility	Not miscible or difficult to mix in water (for related isomers)	[4][5]
pKa	3.83 (at 20°C for a related isomer)	[4]

The hydrochloride salt of **3-Chloro-N,4-dimethylaniline** has a reported molecular weight of approximately 192.1 g/mol .[1][2]

Synthesis and Reactivity

While specific literature on the synthesis of **3-Chloro-N,4-dimethylaniline** is not readily available in the provided search results, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach would involve the reductive amination of 3-chloro-4-methylaniline.

Hypothetical Synthetic Workflow

Caption: A plausible synthetic route to **3-Chloro-N,4-dimethylaniline**.

Causality behind Experimental Choices:

- Starting Material: 3-Chloro-4-methylaniline is a logical precursor as it already contains the correct substitution pattern on the aromatic ring.[6]
- Reagents: Formaldehyde is used as the source of the N-methyl group. A reducing agent like sodium borohydride (NaBH₄) is then used to reduce the intermediate imine to the final secondary amine. This is a standard and efficient method for N-methylation of anilines.

Applications in Research and Drug Development

Substituted anilines are prevalent structural motifs in a wide array of pharmaceuticals and agrochemicals. The specific combination of chloro and methyl groups in **3-Chloro-N,4-dimethylaniline** makes it an attractive building block for medicinal chemistry. The chlorine atom can modulate the electronic properties and metabolic stability of a molecule, while the methyl group can influence its binding to biological targets.

While direct applications of **3-Chloro-N,4-dimethylaniline** are not extensively documented in the provided search results, its structural analogues are known to be used in the synthesis of various biologically active compounds.

Analytical Characterization Protocol

The identity and purity of **3-Chloro-N,4-dimethylaniline** would be confirmed using standard analytical techniques. Below is a generalized protocol for its characterization by mass spectrometry.

Experimental Protocol: Mass Spectrometry Analysis

- **Sample Preparation:** Dissolve a small amount of the synthesized compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Utilize an electrospray ionization (ESI) mass spectrometer.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
- **Data Analysis:** The expected m/z value for the protonated molecule of $C_8H_{10}ClN$ would be approximately 156.0578. The observation of this peak would confirm the molecular weight of the compound.

Analytical Workflow Diagram

Caption: Workflow for mass spectrometry analysis.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling **3-Chloro-N,4-dimethylaniline**. Based on the safety information for structurally similar

compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

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